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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967

An In-depth Technical Guide to 4-Chloro-2,6-
dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and analytical characterization of 4-Chloro-2,6-dimethylphenol
(CAS No: 1123-63-3). The information is tailored for professionals in research and
development, offering detailed data and methodologies to support further investigation and
application of this compound.

Molecular Structure and Properties

4-Chloro-2,6-dimethylphenol, also known as 4-Chloro-2,6-xylenol, is an aromatic organic
compound. Its structure consists of a phenol ring substituted with a chlorine atom at the para-
position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to
the hydroxyl group.

Physicochemical Data

The key quantitative properties of 4-Chloro-2,6-dimethylphenol are summarized in the table
below for easy reference and comparison.
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Property Value Reference(s)
Molecular Formula CsHoCIO [1112][3]
Molecular Weight 156.61 g/mol [21[31[4]
CAS Number 1123-63-3 [11[4115]
White to pale pink or dark
Appearance brown crystalline [51[6]
powder/needles
Melting Point 78 -85 °C [4][6]
Boiling Point ~218 - 242 °C at 760 mmHg [4107118]
Density ~1.095 g/cm? (estimate) [4107]

Water Solubility

516.8 mg/L (at 25 °C)

[5117]

LogP (Octanol/Water)

2.66

[2]

Topological Polar Surface Area

20.23 A2

[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of 4-Chloro-2,6-

dimethylphenol are provided below. These protocols are based on established chemical

principles and standard laboratory techniques.

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

The synthesis of 4-Chloro-2,6-dimethylphenol is most commonly achieved through the

electrophilic chlorination of 2,6-dimethylphenol. The ortho-positions are blocked by methyl

groups, directing the chlorination primarily to the para-position.

Materials:
e 2,6-Dimethylphenol

o Sulfuryl chloride (SO2Clz2)
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Dichloromethane (CH2Cl2) or other inert solvent
Sodium bicarbonate (NaHCOs) solution (saturated)
Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary
evaporator.

Procedure:

Reaction Setup: Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom
flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using
an ice bath.

Chlorination: Add a solution of sulfuryl chloride (1.0 eq) in dichloromethane dropwise to the
cooled solution over 30-60 minutes while stirring. Maintain the temperature at 0 °C
throughout the addition.

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an
additional hour, then warm to room temperature. Monitor the reaction progress using Thin
Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate
to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated
sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization from a suitable
solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to
yield pure 4-Chloro-2,6-dimethylphenol.

Analytical Characterization Protocols
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)
spectrometer. A standard single-pulse experiment should reveal a singlet for the two
equivalent aromatic protons, a broad singlet for the hydroxyl proton, and a singlet for the two
equivalent methyl groups.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
program. The spectrum should show distinct signals for the four unique aromatic carbons, as
well as a signal for the methyl carbons.

2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

o Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a gas-phase spectrum,
the sample is heated under vacuum.

o Data Acquisition: Scan the sample over the range of 4000-400 cm™1.

o Expected Peaks: The spectrum will show a characteristic broad absorption band for the O-H
stretch of the phenolic group (typically ~3200-3600 cm~1), C-H stretching bands (~2850-
3000 cm™1), aromatic C=C stretching bands (~1450-1600 cm~1), and a C-CI stretching band
in the fingerprint region (~1000-1100 cm~1). The NIST/EPA Gas-Phase Infrared Database
contains a reference spectrum for this compound.[5]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds.

« lonization: Use Electron lonization (El) at 70 eV.

e Analysis: The mass spectrum will show a molecular ion peak (M*) and an M+2 peak with an
approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[1]
[9] The fragmentation pattern will correspond to the loss of methyl groups and other
fragments from the parent molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of 4-Chloro-2,6-
dimethylphenol to its structural and purity verification using standard analytical techniques.
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Synthesis and Analytical Workflow for 4-Chloro-2,6-dimethylphenol.
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Disclaimer: This document is intended for informational purposes for qualified professionals. All
experimental work should be conducted in a properly equipped laboratory with appropriate
safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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